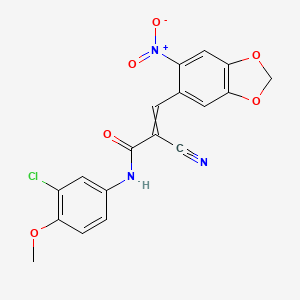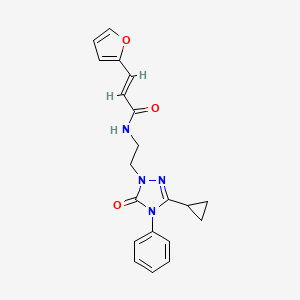![molecular formula C15H18N2O2S B2538266 1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone CAS No. 403833-48-7](/img/structure/B2538266.png)
1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has developed methodologies for synthesizing a variety of heterocyclic systems, including benzazepines, oxazepines, and diazepines, which are valuable for their potential biological activities and applications in medicinal chemistry. For instance, a novel phosphine-catalyzed reaction enables the construction of benzo[b]azepin-3-ones in good yields, showcasing a unique annulation process through α-umpolung addition followed by an aldol reaction (Zhang et al., 2019). Similarly, efficient methods for constructing 1,4-oxazepines and 1,3-oxazines have been developed, highlighting the synthetic utility of phosphine-mediated reactions in accessing biologically relevant heterocycles (François-Endelmond et al., 2010).
Biological Activities
The synthesis and evaluation of heterocyclic compounds have also led to discoveries in their biological activities, such as antimicrobial and anticancer properties. For example, a series of benzodiazepin-1-yl-phenylaminoethanones have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, showing significant potential against various pathogens and cancer cell lines (Verma et al., 2015). This indicates the relevance of these heterocyclic frameworks in developing new therapeutic agents.
Immunomodulatory Effects
Research into the immunomodulatory effects of certain heterocyclic compounds derived from natural products and their synthetic derivatives has shown promising results. For instance, benzoxazepine derivatives synthesized from 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone isolated from Petasites hybridus L. exhibited strong inhibition of chemotactic migration of human polymorphonuclear leukocytes (PMNs) and the respiratory burst, suggesting potential as immunomodulatory agents (Khaleghi et al., 2014).
Advanced Synthetic Techniques
The development of advanced synthetic techniques for constructing complex heterocyclic frameworks, such as benzazepines, oxazepines, and diazepines, highlights the versatility and importance of these compounds in scientific research. For example, bridged-ring nitrogen compounds, including tetrahydro-1,4-ethano-1-benzazepin-5(1H)-ones, have been synthesized through innovative approaches, contributing to the expansion of synthetic methodologies in organic chemistry (Lennon & Proctor, 1979).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(17-9-5-1-2-6-10-17)11-20-15-16-12-7-3-4-8-13(12)19-15/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNQHFODIEZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)




![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)
